DMT1 blocker 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

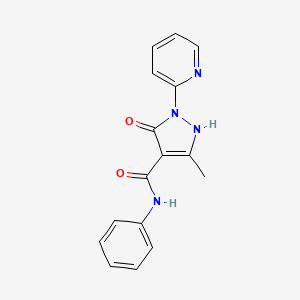

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-oxo-N-phenyl-2-pyridin-2-yl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-11-14(15(21)18-12-7-3-2-4-8-12)16(22)20(19-11)13-9-5-6-10-17-13/h2-10,19H,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEBTCLOCMTSJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=N2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Divalent Metal Transporter 1 (DMT1) Blockers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a crucial transmembrane protein responsible for the uptake of dietary non-heme iron in the duodenum and the transport of iron from endosomes to the cytoplasm in most cells.[1] Its central role in iron homeostasis makes it a compelling therapeutic target for a range of disorders, including iron-overload conditions like hemochromatosis and certain cancers. This technical guide provides an in-depth exploration of the mechanisms of action of DMT1 blockers, detailing their quantitative properties, the experimental protocols for their characterization, and the signaling pathways they modulate.

Core Mechanism of DMT1 Inhibition

The primary mechanism of action for DMT1 blockers involves the direct inhibition of the transporter's ability to move ferrous iron (Fe2+) across cellular membranes. This inhibition can be achieved through several distinct molecular interactions, broadly categorized as competitive and non-competitive antagonism.

Competitive Inhibition: Competitive inhibitors bind to the same site on DMT1 as its natural substrate, ferrous iron. This binding is reversible, and the inhibitor's efficacy is dependent on its concentration relative to that of iron. A notable example is NSC306711 , a polysulfonated dye that has been shown to inhibit DMT1-mediated iron uptake in a competitive manner.[2]

Non-Competitive Inhibition: Non-competitive inhibitors bind to an allosteric site on DMT1, a location distinct from the iron-binding site. This binding event induces a conformational change in the transporter, rendering it inactive or less efficient at transporting iron. The inhibition is typically not overcome by increasing the substrate concentration. Pyrimidinone 8 is a well-characterized non-competitive inhibitor of human DMT1.[3][4]

Gut-Restricted Inhibition: A significant advancement in the therapeutic application of DMT1 blockers is the development of gut-restricted inhibitors. These compounds are designed to have high potency within the gastrointestinal tract to block dietary iron absorption but exhibit minimal systemic absorption, thereby reducing the risk of off-target effects. XEN602 is a potent, gut-restricted DMT1 inhibitor that has shown efficacy in preclinical models of iron overload.[1][5]

Quantitative Data on DMT1 Inhibitors

The potency and efficacy of DMT1 inhibitors are quantified using various parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following table summarizes these values for several key DMT1 blockers.

| Inhibitor | Type | Assay | IC50 | Ki | Reference(s) |

| NSC306711 | Competitive | ⁵⁵Fe uptake | - | ~7 µM | [2] |

| Pyrimidinone 8 | Non-competitive | hDMT1-mediated iron uptake | 13.8 µM | ~20 µM | [3][4] |

| XEN602 | Gut-restricted | Mn incorporation in HEK293 cells | 0.3 nM | - | [1] |

| XEN602 | Gut-restricted | Calcein quench assay | 4 nM | - | [5] |

| Ebselen | - | Fe(II) uptake | ~0.22 µM | - | [6] |

| DMT1 blocker 2 | Direct | - | 0.83 µM | - | [7] |

| DMT1 inhibitor 14a | - | Calcein fluorescence assay | 340 nM | - | [8] |

| DMT1 inhibitor 18a | - | Calcein fluorescence assay | 50 nM | - | [9] |

| Aromatic bis-isothiourea compounds | Competitive | ⁵⁵Fe²⁺ transport | low µM range | - | [10] |

Key Experimental Protocols

The characterization of DMT1 inhibitors relies on a suite of specialized in vitro and cell-based assays. Below are detailed methodologies for three pivotal experiments.

Calcein Quench Assay

This high-throughput fluorescence-based assay is widely used to screen for and characterize DMT1 inhibitors.

Principle: The fluorescent dye calcein is loaded into cells, where its fluorescence is quenched by the influx of ferrous iron through DMT1. Inhibitors of DMT1 will prevent this quenching.

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably overexpressing human DMT1 are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS).

-

Calcein Loading: Cells are incubated with Calcein-AM (acetoxymethyl ester), a membrane-permeable form of calcein. Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein in the cytoplasm.

-

Inhibitor Incubation: Cells are pre-incubated with various concentrations of the test compound (DMT1 inhibitor) or a vehicle control.

-

Iron Challenge: A solution containing ferrous iron (e.g., ferrous sulfate) and a reducing agent like ascorbate is added to the cells.

-

Fluorescence Measurement: The fluorescence of calcein is monitored over time using a fluorescence plate reader. A decrease in fluorescence indicates iron uptake and a lack of inhibition, while sustained fluorescence signifies DMT1 blockade.[8][11]

Figure 1: Workflow of the Calcein Quench Assay for DMT1 Inhibition.

Radioactive Iron Uptake Assay

This method provides a direct and quantitative measure of iron transport and its inhibition.

Principle: The uptake of radio-labeled ferrous iron (⁵⁵Fe²⁺) by cells expressing DMT1 is measured in the presence and absence of an inhibitor.

Detailed Methodology:

-

Cell Preparation: Cells overexpressing DMT1 are plated in multi-well plates.

-

Inhibitor Treatment: Cells are pre-incubated with the inhibitor at various concentrations.

-

Radioactive Iron Incubation: A solution containing ⁵⁵Fe²⁺ and ascorbate is added to the cells for a defined period.

-

Washing: The cells are washed extensively with a cold stop solution to remove extracellular ⁵⁵Fe²⁺.

-

Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter. The amount of radioactivity is proportional to the amount of iron transported.[8][12]

Figure 2: Experimental Workflow for the Radioactive Iron Uptake Assay.

Voltage Clamp Assay

This electrophysiological technique directly measures the ion currents associated with DMT1 activity.

Principle: DMT1 is a co-transporter of protons (H⁺) and divalent metal ions. The movement of these charged particles across the cell membrane generates an electrical current that can be measured using the whole-cell patch-clamp technique. Inhibitors will reduce or abolish this current.

Detailed Methodology:

-

Cell Preparation: A single cell expressing DMT1 is selected for recording.

-

Patch-Clamp Configuration: A glass micropipette is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Protocol: The membrane potential is clamped at a specific voltage, and a series of voltage steps are applied to elicit DMT1-mediated currents.

-

Solution Exchange: The extracellular solution is rapidly changed to one containing ferrous iron and having a low pH to activate DMT1.

-

Inhibitor Application: The inhibitor is then perfused onto the cell, and the change in the DMT1-mediated current is recorded.[6][13]

Signaling Pathways Modulated by DMT1 Blockers

Inhibition of DMT1 has significant downstream effects on various cellular signaling pathways, primarily due to the alteration of intracellular iron levels.

Ferroptosis Signaling Pathway

Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. DMT1 plays a critical role in initiating ferroptosis by increasing the intracellular labile iron pool.

Mechanism of Modulation: DMT1 blockers, by reducing intracellular iron levels, can inhibit the Fenton reaction, which generates highly reactive hydroxyl radicals that drive lipid peroxidation. This leads to a decrease in oxidative stress and the suppression of ferroptosis. This mechanism is particularly relevant in the context of neurodegenerative diseases and cancer.[3][14]

Figure 3: DMT1 Blocker Inhibition of the Ferroptosis Pathway.

NF-κB and HIF-2α Signaling Pathways

The transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and HIF-2α (Hypoxia-Inducible Factor 2α) are key regulators of DMT1 expression.

Mechanism of Modulation:

-

NF-κB: In certain cellular contexts, such as during brain ischemia, NF-κB can upregulate the expression of the 1B/(-)IRE isoform of DMT1, leading to increased iron uptake and subsequent cell death. DMT1 blockers can counteract the detrimental effects of this increased expression.[2][15]

-

HIF-2α: Under hypoxic conditions, HIF-2α directly binds to the DMT1 promoter and activates its transcription, leading to increased iron absorption.[4][16] Inhibitors of DMT1 can mitigate the consequences of this hypoxia-induced iron uptake.

Figure 4: Regulation of DMT1 by NF-κB and HIF-2α and the Point of Intervention for DMT1 Blockers.

JAK-STAT3 Signaling Pathway

Recent evidence has implicated DMT1-mediated iron uptake in the activation of the JAK-STAT3 signaling pathway, particularly in the context of colorectal tumorigenesis.

Mechanism of Modulation: Intracellular iron transported by DMT1 can bind to and activate CDK1, which in turn phosphorylates and activates the JAK1 kinase. Activated JAK1 then phosphorylates STAT3, leading to its dimerization, nuclear translocation, and the transcription of genes involved in cell proliferation and survival. By blocking the initial iron influx, DMT1 inhibitors can effectively suppress this pro-tumorigenic signaling cascade.[4]

Figure 5: Inhibition of the Pro-Tumorigenic JAK-STAT3 Pathway by DMT1 Blockers.

Conclusion

DMT1 blockers represent a promising class of therapeutic agents with the potential to treat a variety of diseases rooted in iron dysregulation. Their mechanisms of action, encompassing both competitive and non-competitive inhibition, are being increasingly elucidated through a combination of robust experimental assays. Furthermore, the growing understanding of the intricate signaling networks modulated by DMT1 inhibition is opening new avenues for targeted drug development. The continued investigation into the structure-activity relationships of these inhibitors and their downstream cellular consequences will be paramount in translating these promising molecules into effective clinical therapies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. DMT1 Expression and Iron Levels at the Crossroads Between Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Temozolomide Drives Ferroptosis via a DMT1-Dependent Pathway in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iron Uptake via DMT1 Integrates Cell Cycle with JAK-STAT3 Signaling to Promote Colorectal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic basis of the inhibition of SLC11/NRAMP-mediated metal ion transport by bis-isothiourea substituted compounds | eLife [elifesciences.org]

- 13. docs.axolbio.com [docs.axolbio.com]

- 14. DMT1 knockout abolishes ferroptosis induced mitochondrial dysfunction in C. elegans amyloid β proteotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1B/(-)IRE DMT1 expression during brain ischemia contributes to cell death mediated by NF-κB/RelA acetylation at Lys310 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Divalent Metal Transporter 1 (DMT1) Inhibitor Discovery and Development: A Technical Guide

Introduction

Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a crucial protein responsible for the transport of divalent metal ions, most notably ferrous iron (Fe2+), across cellular membranes.[1][2] It plays a vital role in dietary iron absorption in the duodenum and in the utilization of iron by cells throughout the body, such as in erythroid precursors.[1][3] Given its central role in iron homeostasis, the dysfunction of DMT1 is implicated in a range of pathologies. These include iron-overload disorders like hemochromatosis, neurodegenerative diseases such as Parkinson's and Alzheimer's, and certain types of cancer.[1][4] This has made DMT1 an attractive therapeutic target for the discovery and development of small-molecule inhibitors.[1]

This technical guide provides an in-depth overview of the current landscape of DMT1 inhibitor discovery, detailing common experimental protocols, summarizing key quantitative data for known inhibitors, and illustrating the associated biological pathways and discovery workflows.

Core Discovery Strategies

The identification of novel DMT1 inhibitors has been pursued through several complementary strategies, primarily high-throughput screening (HTS) and structure-based drug design.

-

Fragment-Based Drug Discovery (FBDD): This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target protein.[5][8] These fragments can then be optimized and linked together to generate more potent lead compounds. FBDD has been applied to DMT1 and has led to the identification of weak inhibitors that serve as starting points for further chemical development.[8]

-

Ligand-Based Virtual Screening: This computational technique uses the chemical structure of known DMT1 inhibitors to search for other commercially available compounds with similar pharmacophoric features.[1] This approach has been successful in identifying novel inhibitor scaffolds, such as the pyrimidinone class of non-competitive inhibitors.[1]

-

Structure-Based Drug Design: While historically challenging due to the difficulty in obtaining a high-resolution structure of human DMT1, the characterization of a bacterial analog has provided a template for structure-based approaches. This allows for the rational design of inhibitors that are predicted to bind to specific pockets within the transporter.[5]

Key Classes of DMT1 Inhibitors and Quantitative Data

A number of small molecules have been identified as inhibitors of DMT1. The table below summarizes some of the key compounds and their reported potencies.

| Compound Class | Example Compound | Inhibition Type | Potency (IC50 / Ki) | Reference |

| Polysulfonated Dyes | NSC306711 | Competitive | Ki ~7 µM | [3] |

| Pyrazolyl-pyrimidone | Pyrimidinone 8 | Non-competitive | Ki ~20 µM | [1][4] |

| Isothioureas | Dibenzofurans, Mesitylene | Competitive | IC50 = 1.1 µM (for a pyrazolyl-pyridine derivative) | [5] |

| Dimeric Constructs | XEN602 | Not specified | Substantially more potent than previously reported compounds | [2][9] |

| Natural Products | Salinomycin | Not directly inhibiting DMT1, but affects lysosomal iron | Not applicable | [10] |

| Selenazal Drug | Ebselen | Not specified | Potent inhibitor | [11] |

Experimental Protocols

The discovery and characterization of DMT1 inhibitors rely on a variety of in vitro and in vivo experimental assays. Below are detailed methodologies for some of the key experiments.

Radioactive Iron (⁵⁵Fe²⁺) Uptake Assay

This is a direct and widely used method to measure the transport activity of DMT1.

-

Objective: To quantify the uptake of ferrous iron into cells expressing DMT1 and to determine the inhibitory effect of test compounds.

-

Cell Lines: HEK293 cells stably overexpressing human DMT1 are commonly used.[3][8]

-

Methodology:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are washed with an uptake buffer (e.g., MES-buffered saline) at a slightly acidic pH (e.g., pH 6.75) to mimic the conditions of the duodenum and to favor DMT1 activity.[3]

-

Cells are pre-incubated with the test compound at various concentrations for a short period (e.g., 5-15 minutes).[8]

-

The uptake is initiated by adding a solution containing radioactive ⁵⁵Fe²⁺ (typically complexed with a reducing agent like ascorbic acid to maintain the ferrous state) to a final concentration of around 1 µM.[3][8]

-

The incubation is carried out for a defined period (e.g., 15-20 minutes) at 37°C.[3][8]

-

The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radioactivity.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The data is normalized to a vehicle control (e.g., DMSO) to calculate the percentage of inhibition.[3]

-

Calcein Quench Assay

This is a fluorescence-based assay that provides a non-radioactive method for measuring divalent cation influx.[2]

-

Objective: To indirectly measure the influx of divalent cations (like Fe²⁺ or Mn²⁺) through DMT1 by monitoring the quenching of an intracellular fluorescent probe.

-

Principle: Calcein is a fluorescent dye that is quenched upon binding to divalent metal ions. An increase in intracellular metal concentration leads to a decrease in calcein fluorescence.

-

Methodology:

-

Cells expressing DMT1 are loaded with a membrane-permeant form of calcein (calcein-AM), which becomes fluorescent and trapped inside the cell after hydrolysis by intracellular esterases.

-

After loading, the cells are washed to remove extracellular dye.

-

The cells are pre-incubated with the test compounds.

-

A solution containing a divalent cation (e.g., Fe²⁺ or Mn²⁺) is added to initiate the transport.

-

The fluorescence of calcein is monitored over time using a fluorescence plate reader.

-

A decrease in fluorescence indicates cation uptake, and the rate of quenching can be used to determine the inhibitory effect of the compounds.

-

In Vivo Models of Iron Overload

To assess the therapeutic potential of DMT1 inhibitors, various animal models of iron overload are utilized.

-

Objective: To evaluate the efficacy of DMT1 inhibitors in reducing systemic iron levels in a living organism.

-

Animal Models:

-

Acute Iron Hyperabsorption Model: Rodents are treated with the inhibitor prior to an oral gavage of an iron-containing solution. Blood and tissue samples are then analyzed to measure the reduction in iron absorption.[2]

-

Genetic Models: Mice with genetic mutations that lead to iron overload, such as Hfe knockout mice (a model for hemochromatosis) or β-thalassemia models, can be used to assess the long-term effects of DMT1 inhibitors.

-

-

Methodology:

-

Animals are administered the test compound, typically through oral gavage.

-

After a defined period, a diet with a specific iron content or an iron-rich bolus is provided.[2]

-

Over the course of the study (which can be acute or chronic), blood samples are taken to measure serum iron and transferrin saturation.

-

At the end of the study, tissues such as the liver and spleen are harvested to measure iron content.

-

The efficacy of the inhibitor is determined by the reduction in tissue iron accumulation compared to a control group.[2]

-

Signaling Pathways and Discovery Workflow

DMT1-Mediated Cellular Iron Uptake

DMT1 is a key player in two main pathways of cellular iron uptake:

-

Duodenal Absorption: In the small intestine, dietary non-heme iron is reduced to Fe²⁺ and then transported across the apical membrane of enterocytes by DMT1. This process is coupled to a proton gradient.

-

Transferrin Cycle: In most other cells, iron is delivered via the transferrin receptor. After endocytosis of the transferrin-transferrin receptor complex, the endosome becomes acidified. This drop in pH facilitates the release of iron from transferrin, and DMT1 then transports the Fe²⁺ from the endosome into the cytoplasm.[1]

Caption: DMT1's role in duodenal and endosomal iron transport pathways.

DMT1 Inhibitor Discovery Workflow

The process of discovering and developing a DMT1 inhibitor follows a logical progression from initial screening to preclinical evaluation.

Caption: A typical workflow for the discovery and development of DMT1 inhibitors.

Conclusion and Future Directions

The development of potent and specific DMT1 inhibitors holds significant promise for the treatment of iron overload disorders and potentially other diseases where iron dysregulation is a contributing factor. Current research has identified several classes of inhibitors with varying mechanisms of action. A key challenge moving forward is to develop compounds with high selectivity and favorable pharmacokinetic properties, such as gut-restriction, to minimize off-target effects and systemic exposure.[2][9] The novel dimeric constructs like XEN602, which exhibit high potency and low systemic absorption, represent a significant advancement in this area.[2] Future efforts will likely focus on optimizing these lead compounds and further exploring the therapeutic potential of DMT1 inhibition in a broader range of clinical indications.

References

- 1. Discovery and characterization of a novel non-competitive inhibitor of the divalent metal transporter DMT1/SLC11A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. oxfordglobal.com [oxfordglobal.com]

- 7. repository.yu.edu [repository.yu.edu]

- 8. Inhibitors of Human Divalent Metal Transporters DMT1 (SLC11A2) and ZIP8 (SLC39A8) from a GDB‐17 Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. DMT1 Inhibitors Kill Cancer Stem Cells by Blocking Lysosomal Iron Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

The Cellular Function of Divalent Metal Transporter 1 (DMT1) in Different Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divalent Metal Transporter 1 (DMT1), encoded by the SLC11A2 gene, is a critical transmembrane protein responsible for the cellular uptake of non-transferrin-bound iron (NTBI) and other divalent metals. Its function is integral to systemic iron homeostasis, and its expression and regulation are finely tuned in a tissue-specific manner. This technical guide provides a comprehensive overview of the cellular functions of DMT1 in key tissues: the duodenum, erythroid precursors, kidneys, and the brain. We delve into the molecular mechanisms of DMT1-mediated iron transport, its intricate regulation by cellular signaling pathways, and the pathological consequences of its dysfunction. This guide presents available quantitative data in structured tables, offers detailed experimental protocols for studying DMT1, and includes visual diagrams of key cellular pathways and workflows to facilitate a deeper understanding of this essential transporter.

Introduction

Iron is a vital micronutrient essential for a vast array of physiological processes, including oxygen transport via hemoglobin, energy production in the mitochondrial electron transport chain, and DNA synthesis and repair. However, the same chemical properties that make iron indispensable also render it potentially toxic, as it can catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction. Consequently, iron homeostasis is meticulously regulated at both the systemic and cellular levels.

Divalent Metal Transporter 1 (DMT1) is a key player in this regulatory network, functioning as the primary transporter for ferrous iron (Fe²⁺) across cellular membranes.[1][2][3][4][5][6] Its strategic locations in various tissues underscore its importance. In the duodenum, it acts as the gateway for dietary non-heme iron absorption.[7] In erythroid precursors, it is essential for supplying the iron required for heme synthesis.[8][9] In the kidneys, it contributes to iron reabsorption, and in the brain, it is involved in neuronal iron homeostasis.[3][10][11]

Given its central role, the dysregulation of DMT1 is implicated in a range of disorders, from iron-deficiency anemia to iron-overload diseases like hemochromatosis, and neurodegenerative conditions such as Parkinson's disease.[1][2][3] A thorough understanding of the tissue-specific functions and regulatory mechanisms of DMT1 is therefore paramount for the development of novel therapeutic strategies targeting these conditions.

DMT1 Function in Key Tissues

Duodenum: The Portal for Dietary Iron

The duodenum is the primary site for the absorption of dietary non-heme iron. DMT1 is highly expressed on the apical brush border membrane of duodenal enterocytes, where it facilitates the uptake of ferrous iron from the intestinal lumen.[7]

Mechanism of Action: Dietary ferric iron (Fe³⁺) is first reduced to its ferrous form (Fe²⁺) by the brush border reductase, duodenal cytochrome B (Dcytb). Fe²⁺ is then co-transported with a proton (H⁺) into the enterocyte by DMT1 in a pH-dependent manner.[5][9] Once inside the enterocyte, iron can be stored in ferritin, utilized by the cell, or transported across the basolateral membrane into the circulation by the iron exporter ferroportin.

Regulation: Duodenal DMT1 expression is tightly regulated by the body's iron status. In iron-deficient states, the expression of DMT1 is significantly upregulated to increase iron absorption. This regulation occurs at both the transcriptional and post-transcriptional levels. The post-transcriptional regulation is primarily mediated by the iron-responsive element/iron-regulatory protein (IRE/IRP) system. The DMT1 mRNA isoform containing a 3' IRE is stabilized by the binding of IRPs in low iron conditions, leading to increased protein synthesis.[12][13][14][15][16][17]

Erythroid Precursors: Fueling Hemoglobin Synthesis

Erythroid precursors in the bone marrow have an exceptionally high demand for iron to support the synthesis of hemoglobin. These cells acquire iron from transferrin, the primary iron carrier protein in the blood.

Mechanism of Action: Transferrin-bound iron is taken up by receptor-mediated endocytosis via the transferrin receptor 1 (TfR1). Following endocytosis, the endosome is acidified, which causes the release of iron from transferrin. The released Fe³⁺ is then reduced to Fe²⁺ by a STEAP family reductase. DMT1, located on the endosomal membrane, transports this Fe²⁺ from the endosome into the cytoplasm.[8][9][14][15] This iron is then transported to the mitochondria for heme synthesis. The non-IRE isoform of DMT1 is predominantly expressed in erythroid cells.[18][19]

Regulation: The expression of DMT1 in erythroid precursors is regulated to match the high demand for iron during erythropoiesis. While the IRE-containing isoform is also present, the regulation in these cells is complex and involves factors beyond the simple IRE/IRP system.

Kidneys: Conserving Iron

The kidneys play a role in maintaining iron homeostasis by reabsorbing filtered iron, thus preventing its loss in urine. DMT1 is expressed in various segments of the nephron, including the proximal tubules.[10][11]

Mechanism of Action: DMT1 is located at the brush border and apical pole of epithelial cells in the proximal tubules, suggesting its role as a re-uptake system for divalent cations, including iron, from the glomerular filtrate.[10] The transport is likely driven by the proton gradient across the apical membrane.

Regulation: Renal DMT1 expression is sensitive to dietary iron intake, with expression levels being inversely related to the body's iron status.[11] However, the regulation appears to be different from that in the intestine, with only a slight increase in DMT1 protein expression in the kidney upon dietary iron deprivation.[10]

Brain: Maintaining Neuronal Iron Homeostasis

Iron is crucial for numerous neurological functions, including neurotransmitter synthesis, myelination, and mitochondrial respiration. DMT1 is expressed in various brain regions and cell types, including neurons and glial cells, and plays a role in both neuronal iron uptake and the transport of iron across the blood-brain barrier.[1][2][3][4][20][21]

Mechanism of Action: In the brain, DMT1 is involved in both transferrin-bound and non-transferrin-bound iron uptake. It is found on the endosomal membranes of brain capillary endothelial cells, where it facilitates the transport of iron into the brain parenchyma following transferrin receptor-mediated endocytosis.[3] Neurons also express DMT1, where it is thought to mediate iron transport out of endosomes.[3]

Regulation and Pathological Implications: Dysregulation of DMT1 and iron homeostasis in the brain is increasingly being linked to neurodegenerative diseases.[1][2][3][21] Increased DMT1 expression and iron accumulation have been observed in animal models of Parkinson's disease.[3] The regulation of DMT1 in the brain is complex, involving both IRE/IRP-dependent and independent mechanisms.[4]

Quantitative Data on DMT1 Function

| Tissue/Cell Type | Predominant DMT1 Isoform(s) | Subcellular Localization | Apparent K_m for Fe²⁺ (µM) | Key Functional Role | Regulation by Iron Status |

| Duodenum | +IRE (1A) | Apical Brush Border Membrane | ~5.5 (in oocytes)[22] | Dietary non-heme iron absorption | Upregulated in iron deficiency[7][23][24] |

| Erythroid Precursors | -IRE (1B/II) | Endosomal Membrane | Not well-defined | Iron transport from endosome to cytoplasm for heme synthesis | Expression is high to meet erythropoietic demand[8][18][19] |

| Kidney | +IRE (Isoform I) | Apical pole of proximal tubules | Not well-defined | Reabsorption of filtered iron | Slightly upregulated in iron deficiency[10][11] |

| Brain | +IRE and -IRE (1B) | Endosomal membranes (endothelial cells, neurons), Plasma membrane (neurons) | Not well-defined | Iron transport across the blood-brain barrier and neuronal iron uptake | Upregulated in some neurodegenerative models[1][2][3] |

Signaling Pathways Regulating DMT1

The regulation of DMT1 is multifaceted, involving transcriptional, post-transcriptional, and post-translational mechanisms.

IRE/IRP-Mediated Regulation

This is a key post-transcriptional regulatory mechanism, particularly for the +IRE isoform of DMT1.

Ubiquitination-Mediated Degradation

DMT1 protein levels are also controlled by post-translational modification, specifically ubiquitination, which targets the transporter for degradation.

Experimental Protocols

Cellular Iron Uptake Assay using ⁵⁵Fe

This protocol describes a method to quantify the uptake of radiolabeled ferrous iron into cultured cells.

Materials:

-

Cultured cells expressing DMT1 (e.g., Caco-2, HEK293T transfected with DMT1)

-

24-well cell culture plates

-

Uptake Buffer: MES-buffered saline (e.g., 25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM Glucose, pH adjusted to 5.5)

-

Wash Buffer: Ice-cold PBS with 1 mM EDTA

-

Lysis Buffer: 0.1 M NaOH or RIPA buffer

-

⁵⁵FeCl₃ solution (PerkinElmer or similar)

-

Ascorbic acid solution (freshly prepared, e.g., 100 mM)

-

Scintillation cocktail

-

Scintillation counter

-

Protein assay kit (e.g., BCA)

Experimental Workflow:

Western Blotting for DMT1 Protein Expression

This protocol outlines the steps for detecting DMT1 protein in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer (2x or 4x)

-

SDS-PAGE gels (appropriate percentage for DMT1, ~60-70 kDa)

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Transfer Buffer (e.g., Towbin buffer)

-

Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody against DMT1 (e.g., from Cell Signaling Technology, Alomone Labs; dilution to be optimized)

-

HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary)

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Sample Preparation: Lyse cells or tissues in ice-cold Lysis Buffer. Determine protein concentration using a protein assay.

-

SDS-PAGE: Mix protein lysates with Laemmli sample buffer. Note: For transmembrane proteins like DMT1, heating the sample may cause aggregation; it is often recommended to load unheated samples.[25][26] Separate proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-DMT1 antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10-15 minutes each with TBST.

-

Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Divalent Metal Transporter 1 is a multifaceted protein whose importance in iron metabolism cannot be overstated. Its tissue-specific expression, subcellular localization, and intricate regulatory networks ensure that cellular and systemic iron levels are maintained within a narrow physiological range. From the absorption of dietary iron in the gut to the supply of this essential metal for erythropoiesis and neuronal function, DMT1 is a central node in iron homeostasis. The continued elucidation of its function and regulation will undoubtedly pave the way for novel therapeutic interventions for a spectrum of human diseases rooted in iron dysregulation. This guide provides a foundational understanding and practical methodologies for researchers dedicated to advancing this critical field of study.

References

- 1. DMT1 Expression and Iron Levels at the Crossroads Between Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iron and Neurodegeneration: From Cellular Homeostasis to Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Divalent metal transporter 1 (DMT1) in the brain: implications for a role in iron transport at the blood-brain barrier, and neuronal and glial pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Upregulation of iron regulatory proteins and divalent metal transporter-1 isoforms in the rat hippocampus after kainate induced neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | DMT1 Expression and Iron Levels at the Crossroads Between Aging and Neurodegeneration [frontiersin.org]

- 6. DMT1 and iron transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Iron/IRP-1-dependent regulation of mRNA expression for transferrin receptor, DMT1 and ferritin during human erythroid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. H+-coupled divalent metal-ion transporter-1: Functional properties, physiological roles and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression of the iron transporter DMT1 in kidney from normal and anemic mk mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. DNMT1 Stability Is Regulated by Proteins Coordinating Deubiquitination and Acetylation-Driven Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The IRP/IRE system in vivo: insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Iron regulatory protein (IRP)-iron responsive element (IRE) signaling pathway in human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DMT1 ubiquitination by Nedd4 protects against ferroptosis after intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. DMT1 (IRE) expression in intestinal and erythroid cells is regulated by peripheral benzodiazepine receptor-associated protein 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of iron in brain development, aging, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]

- 26. bosterbio.com [bosterbio.com]

An In-depth Technical Guide to Divalent Metal Transporter 1 (DMT1) Isoforms and Their Specific Functions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Divalent Metal Transporter 1 (DMT1), encoded by the SLC11A2 gene, is a critical transmembrane protein responsible for the transport of ferrous iron and other divalent metals across biological membranes. Its role is central to both systemic iron absorption in the duodenum and cellular iron utilization in most cell types, including erythroid precursors. The functional diversity of DMT1 is largely attributed to the existence of four distinct protein isoforms. These isoforms arise from a combination of alternative promoter usage and alternative splicing, resulting in variations in their N- and C-termini. These structural differences dictate their tissue-specific expression, subcellular localization, and regulatory mechanisms, thereby tailoring their function to the specific physiological needs of different cells and tissues. This guide provides a comprehensive overview of the DMT1 isoforms, their specific functions, the experimental methodologies used to characterize them, and the signaling pathways that govern their activity.

Genesis and Structure of DMT1 Isoforms

The four mammalian DMT1 isoforms are generated from the SLC11A2 gene through two key molecular events: the use of alternative promoters (leading to different 5' exons) and alternative splicing of the 3' exons.[1][2]

-

Alternative Promoters and N-terminal Variations:

-

Exon 1A: Transcription initiation from an upstream promoter leads to the inclusion of exon 1A. This exon contains an in-frame AUG start codon, adding a conserved sequence of 29-31 amino acids to the N-terminus of the 1A isoforms.[1][2]

-

Exon 1B: A downstream promoter drives the transcription of exon 1B. This exon lacks a start codon, and therefore, translation of the 1B isoforms initiates at a downstream AUG in exon 2.[3]

-

-

Alternative Splicing and C-terminal Variations:

-

+IRE Isoforms: Alternative splicing can include a 3' exon that contains an Iron-Responsive Element (IRE) in the 3' untranslated region (UTR). This results in a C-terminus of 18 unique amino acids.[3][4] The IRE is a stem-loop structure that allows for post-transcriptional regulation based on intracellular iron levels.

-

-IRE Isoforms: Alternatively, a different 3' exon lacking the IRE can be spliced in, resulting in a distinct C-terminus of 25 unique amino acids.[3][4]

-

This combination of alternative N- and C-termini gives rise to the four main DMT1 isoforms: 1A/+IRE, 1A/-IRE, 1B/+IRE, and 1B/-IRE .[1][5]

Tissue Distribution and Subcellular Localization

The expression and localization of DMT1 isoforms are highly tissue- and cell-type specific, which is fundamental to their distinct physiological roles.

| Isoform | Predominant Tissue Distribution | Subcellular Localization |

| 1A/+IRE | Duodenum, Kidney[1][6] | Apical membrane of polarized epithelial cells[1][7] |

| 1A/-IRE | Low expression, detected in Caco-2 cells; not readily detectable in most tissues[1] | Apical membrane |

| 1B/+IRE | Ubiquitous, with notable expression in erythroid precursors, brain, and kidney[6][8] | Late endosomes and lysosomes[9] |

| 1B/-IRE | Ubiquitous[6] | Recycling endosomes[9] |

Table 1: Tissue Distribution and Subcellular Localization of DMT1 Isoforms

The 1A isoforms are predominantly found in polarized epithelial cells like those in the duodenum and kidney, where they are localized to the apical membrane.[1][7] This strategic positioning is crucial for their role in absorbing dietary iron from the intestinal lumen and reabsorbing iron from the glomerular filtrate in the kidney. In contrast, the 1B isoforms are ubiquitously expressed.[6] The 1B/+IRE isoform is primarily found in late endosomes and lysosomes, while the 1B/-IRE isoform is localized to recycling endosomes.[9] This differential endosomal localization is key to their function in transporting iron out of endosomes following its uptake via the transferrin receptor cycle.

Specific Functions of DMT1 Isoforms

While all DMT1 isoforms function as proton-coupled transporters of divalent metals, their distinct localizations and regulatory mechanisms confer specialized roles.

-

1A/+IRE: The Major Intestinal Iron Absorber This isoform is the primary transporter responsible for the uptake of dietary non-heme iron from the lumen of the small intestine.[1] Its expression in the duodenum is highly regulated by body iron stores, increasing significantly in response to iron deficiency.[1] This regulation is mediated, in part, by the IRE in its 3' UTR.

-

1B Isoforms: Facilitators of Cellular Iron Utilization The 1B isoforms are essential for the acquisition of iron by most cells throughout the body.[5] After transferrin-bound iron is taken up by cells via receptor-mediated endocytosis, it is released from transferrin within the acidic environment of the endosome. The 1B isoforms then transport this iron across the endosomal membrane into the cytosol, making it available for cellular processes.[1] The differential localization of 1B/+IRE and 1B/-IRE to different endosomal compartments suggests they may be involved in distinct intracellular iron trafficking pathways.[9]

-

Role in Erythropoiesis: Erythroid precursor cells have a very high demand for iron for hemoglobin synthesis. The 1B isoforms, particularly the -IRE form, play a crucial role in transporting iron out of endosomes in these cells, a critical step in heme production.[10][11]

-

Involvement in the Nervous System: DMT1 isoforms are expressed in the brain and are implicated in iron transport across the blood-brain barrier and into neurons.[8] Dysregulation of DMT1 expression and subsequent iron accumulation in specific brain regions, such as the substantia nigra, have been linked to neurodegenerative diseases like Parkinson's disease.[8][12]

Quantitative Analysis of DMT1 Isoform Function

Studies using various experimental systems have provided quantitative data on the transport properties of DMT1 isoforms. While the fundamental transport mechanism appears to be conserved, the overall transport activity can vary between isoforms, likely due to differences in their expression levels and trafficking to the plasma membrane.[13]

| Isoform | Apparent Km for Fe2+ (µM) | Relative 55Fe2+ Uptake Activity |

| 1A/+IRE | 1.5 ± 0.1 | High |

| 1A/-IRE | Not determined | Very Low |

| 1B/+IRE | 1.0 ± 0.2 | Intermediate |

| 1B/-IRE | Not determined | Intermediate |

Table 2: Iron Transport Kinetics of Human DMT1 Isoforms in Xenopus Oocytes. Data adapted from Mackenzie et al., 2007.[14] The Km values indicate a high affinity for ferrous iron for both the 1A/+IRE and 1B/+IRE isoforms. The differences in uptake activity are correlated with the density of the transporter at the plasma membrane.[13]

Regulatory Mechanisms

The expression and activity of DMT1 isoforms are tightly regulated to maintain iron homeostasis and prevent iron-related toxicity.

Post-Transcriptional Regulation by the IRE/IRP System

The +IRE isoforms of DMT1 are subject to post-transcriptional regulation by the Iron-Responsive Element (IRE)/Iron Regulatory Protein (IRP) system.

In iron-deficient conditions, IRPs bind to the IRE stem-loop in the 3' UTR of the DMT1 mRNA.[15] This binding protects the mRNA from degradation, leading to increased DMT1 protein synthesis and enhanced iron uptake.[16] Conversely, in iron-replete conditions, IRPs do not bind to the IRE, rendering the mRNA susceptible to degradation and thus reducing DMT1 expression.[15]

Regulation by Ubiquitination

DMT1 protein levels are also regulated by ubiquitination and subsequent proteasomal degradation. This process appears to be isoform-specific.

The E3 ubiquitin ligase Parkin has been shown to ubiquitinate the 1B isoforms of DMT1, but not the 1A isoforms, targeting them for degradation.[5][17] In contrast, members of the Nedd4 family of E3 ligases, acting via Ndfip adapter proteins, are involved in the ubiquitination of DMT1 in the duodenum, where the 1A/+IRE isoform is predominant.[2][17]

Key Experimental Protocols

55Fe Uptake Assay in Xenopus Oocytes

This assay is a cornerstone for quantifying the iron transport activity of DMT1 isoforms.

Methodology:

-

cRNA Preparation: Synthesize capped cRNA for each DMT1 isoform using an in vitro transcription kit.

-

Oocyte Injection: Inject Xenopus laevis oocytes with a defined amount of cRNA (e.g., 50 ng). Inject a control group with water.

-

Incubation: Incubate the oocytes for 2-4 days at 16-18°C in Barth's solution to allow for protein expression.

-

Uptake Experiment:

-

Pre-incubate oocytes in an uptake buffer (e.g., 100 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM MES, pH 5.5) for 5 minutes.

-

Transfer oocytes to the uptake buffer containing 55FeCl2 (e.g., 1-100 µM) and an antioxidant like ascorbic acid to maintain iron in the ferrous state. Incubate for a specific time (e.g., 10-30 minutes).

-

Stop the uptake by transferring the oocytes to an ice-cold stop solution (uptake buffer with 100 µM EDTA).

-

Wash the oocytes multiple times with the stop solution to remove extracellular 55Fe.

-

-

Quantification: Lyse individual oocytes and measure the incorporated 55Fe using a scintillation counter.

Immunofluorescence Staining for Subcellular Localization

This technique is used to visualize the location of DMT1 isoforms within cells.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, MDCK) on glass coverslips. Transfect the cells with expression vectors encoding tagged (e.g., GFP, Myc) DMT1 isoforms.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes to allow antibodies to access intracellular antigens.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the DMT1 isoform or its tag overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI, wash the cells, and mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Conclusion and Future Directions

The discovery of four distinct DMT1 isoforms has revealed a remarkable complexity in the regulation of iron metabolism. The specific functions of these isoforms, dictated by their unique structural features, expression patterns, and subcellular localizations, allow for precise control of iron homeostasis in different physiological contexts. Understanding the intricacies of each isoform's role is crucial for elucidating the pathophysiology of iron-related disorders, from anemia to neurodegenerative diseases.

Future research should focus on further dissecting the signaling pathways that regulate the expression and trafficking of each DMT1 isoform. The development of isoform-specific inhibitors or modulators could offer novel therapeutic strategies for diseases characterized by dysregulated iron metabolism. Moreover, high-resolution structural studies of each isoform will be invaluable for understanding the molecular basis of their transport mechanism and for the rational design of targeted drugs. This in-depth knowledge will undoubtedly pave the way for innovative treatments for a wide range of human diseases.

References

- 1. Divalent metal transporter 1 (DMT1) in the brain: implications for a role in iron transport at the blood-brain barrier, and neuronal and glial pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Iron/IRP-1-dependent regulation of mRNA expression for transferrin receptor, DMT1 and ferritin during human erythroid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Upregulation of iron regulatory proteins and divalent metal transporter-1 isoforms in the rat hippocampus after kainate induced neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ISOFORM SPECIFIC REGULATION OF DIVALENT METAL (ION) TRANSPORTER (DMT1) BY PROTEASOMAL DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Previously uncharacterized isoforms of divalent metal transporter (DMT)-1: Implications for regulation and cellular function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 10. Previously uncharacterized isoforms of divalent metal transporter (DMT)-1: implications for regulation and cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Divalent Metal Transporter 1 (DMT1) Is Required for Iron Uptake and Normal Development of Oligodendrocyte Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional properties of multiple isoforms of human divalent metal-ion transporter 1 (DMT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The IRP/IRE system in vivo: insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A rapid decrease in the expression of DMT1 and Dcytb but not Ireg1 or hephaestin explains the mucosal block phenomenon of iron absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isoform specific regulation of divalent metal (ion) transporter (DMT1) by proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Novel Divalent Metal Transporter 1 (DMT1) Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a crucial transmembrane protein responsible for the uptake of non-transferrin-bound iron and other divalent metals.[1] It plays a vital role in intestinal iron absorption and iron transport from endosomes into the cytoplasm.[2] Given its central role in iron homeostasis, dysregulation of DMT1 has been implicated in a variety of pathological conditions, including iron-overload disorders like hemochromatosis, and neurodegenerative diseases such as Parkinson's and Alzheimer's disease, making it an attractive therapeutic target.[2] This technical guide provides an in-depth overview of the early-stage research and development of novel DMT1 antagonists, focusing on quantitative data of lead compounds, detailed experimental protocols for their evaluation, and the key signaling pathways governing DMT1 function.

Quantitative Data on Novel DMT1 Antagonists

The search for potent and selective DMT1 inhibitors has led to the identification of several promising small molecules. The following tables summarize the quantitative data for some of the lead compounds in early-stage development.

| Compound/Inhibitor | Target/Assay System | IC50 | Ki | Mechanism of Inhibition | Reference(s) |

| XEN602 | hDMT1 (Calcein Quench Assay) | 4.0 nM | - | Not Specified | |

| hDMT1 (Voltage Clamp) | 280 nM | - | Not Specified | ||

| XEN601 | hDMT1 (Calcein Quench Assay) | 6.4 nM | - | Not Specified | |

| hDMT1 (Voltage Clamp) | 14 nM | - | Not Specified | ||

| NSC306711 | DMT1-mediated ⁵⁵Fe uptake | ~5-20 µM | ~7 µM | Competitive | [3] |

| Pyrimidinone 8 | hDMT1-mediated iron uptake | 13.8 µM | ~20 µM | Non-competitive | [1][2] |

| Ferristatin | Calcein Quench Assay | 9.6 µM | - | Not Specified | |

| Aromatic bis-isothiourea compounds (TEBIT, TMBIT) | hDMT1 (⁵⁵Fe²⁺ transport) | 0.27 µM, 0.35 µM | - | Competitive | [4] |

Key Signaling and Regulatory Pathways

The expression and activity of DMT1 are tightly regulated at both the transcriptional and post-translational levels. Understanding these pathways is critical for the development of targeted therapeutics.

Transcriptional Regulation by HIF-2α

Under hypoxic conditions, particularly in the intestinal epithelium, the transcription factor Hypoxia-Inducible Factor 2α (HIF-2α) plays a crucial role in upregulating DMT1 expression.[2][5] HIF-2α directly binds to hypoxia response elements (HREs) in the DMT1 promoter, thereby increasing its transcription to enhance iron absorption.[2][5]

Post-Translational Regulation by Ubiquitination

DMT1 protein levels are also controlled by a ubiquitin-dependent degradation pathway.[6] The adaptor proteins Ndfip1 and Ndfip2 recruit the E3 ubiquitin ligase WWP2 (or Nedd4-2 in neurons) to DMT1, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] This mechanism provides a rapid means to downregulate DMT1 activity and prevent iron overload.

Downstream Signaling: The JAK-STAT3 Pathway

Recent research has uncovered a link between DMT1-mediated iron uptake and the activation of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, particularly in the context of colorectal tumorigenesis.[3][8] Increased intracellular iron, transported by DMT1, can lead to the activation of CDK1, which in turn phosphorylates and activates JAK1, leading to the subsequent activation of STAT3 and the promotion of cell proliferation.[3][8]

Experimental Protocols

Accurate and reproducible assays are fundamental to the discovery and characterization of novel DMT1 antagonists. Below are detailed methodologies for key experiments.

Experimental Workflow for DMT1 Antagonist Screening

A typical workflow for identifying and characterizing novel DMT1 antagonists involves a multi-step process, from high-throughput screening to more detailed mechanistic studies.

Calcein Quench Assay for High-Throughput Screening

This fluorescence-based assay is widely used for primary screening of DMT1 inhibitors. It relies on the principle that intracellular calcein fluorescence is quenched by the influx of divalent cations like Fe²⁺.

Materials:

-

HEK293 cells stably overexpressing human DMT1 (hDMT1).

-

Calcein-AM (acetoxymethyl ester).

-

Assay buffer (e.g., HBSS, pH adjusted as needed, typically slightly acidic to promote DMT1 activity).

-

Ferrous sulfate (FeSO₄) or other iron source.

-

Ascorbic acid (to maintain iron in the ferrous state).

-

Test compounds dissolved in DMSO.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader.

Protocol:

-

Cell Seeding: Seed hDMT1-expressing HEK293 cells into microplates and grow to confluence.

-

Calcein Loading: Wash the cells with assay buffer. Incubate the cells with Calcein-AM (typically 1-2 µM in assay buffer) for 30-60 minutes at 37°C. The AM ester allows the molecule to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent calcein inside.

-

Washing: Gently wash the cells multiple times with assay buffer to remove extracellular Calcein-AM.

-

Compound Incubation: Add test compounds at various concentrations to the wells and incubate for a predetermined period (e.g., 15-30 minutes).

-

Initiation of Iron Uptake: Prepare an iron-ascorbate solution (e.g., 10 µM FeSO₄ with a 20- to 50-fold molar excess of ascorbic acid) in assay buffer. Add this solution to the wells to initiate iron uptake.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a plate reader (excitation ~485 nm, emission ~520 nm). The rate of fluorescence quenching is proportional to the rate of iron influx.

-

Data Analysis: Calculate the initial rate of fluorescence quenching for each well. Compare the rates in the presence of test compounds to the vehicle control (DMSO) to determine the percent inhibition.

Radiolabeled Iron (⁵⁵Fe) Uptake Assay for IC50 Determination

This assay provides a direct and quantitative measure of iron transport and is often used to validate hits from primary screens and determine IC50 values.

Materials:

-

HEK293 cells stably overexpressing hDMT1.

-

Assay buffer (e.g., MES-buffered saline, pH 6.75).

-

⁵⁵FeCl₃.

-

Ascorbic acid.

-

Test compounds.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Cell Preparation: Culture hDMT1-expressing HEK293 cells to near confluence in appropriate culture plates.

-

Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle control in assay buffer for 10-20 minutes at 37°C.

-

Uptake Initiation: Prepare the uptake solution containing ⁵⁵Fe (e.g., 1 µM) and a molar excess of ascorbic acid (e.g., 50 µM) in assay buffer. Add the uptake solution to the cells to start the transport reaction.

-

Uptake Incubation: Incubate for a defined period (e.g., 20 minutes) at 37°C. The incubation time should be within the linear range of iron uptake.

-

Termination and Washing: Stop the uptake by rapidly aspirating the uptake solution and washing the cells several times with ice-cold PBS to remove extracellular ⁵⁵Fe.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of the cell lysate. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Whole-Cell Voltage Clamp Assay for Mechanistic Studies

This electrophysiological technique directly measures the ion currents mediated by DMT1, providing valuable information about the mechanism of inhibition (e.g., competitive vs. non-competitive, voltage dependence).

Materials:

-

Cells expressing hDMT1 (e.g., CHO or HEK293 cells).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Internal (pipette) solution (e.g., containing Cs-methanesulfonate to block K⁺ channels).

-

External (bath) solution (e.g., NMDG-based solution, with pH adjustable to acidic values like 5.0 to activate DMT1).

-

Test compounds.

Protocol:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and electrophysiology. Induce DMT1 expression if using an inducible system.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

-

Seal Formation: Under microscopic guidance, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior (whole-cell configuration).

-

Current Recording: Clamp the cell membrane potential at a holding potential (e.g., 0 mV). Apply voltage steps or ramps (e.g., from -150 mV to +60 mV) to elicit DMT1-mediated currents.[9]

-

DMT1 Activation: Activate DMT1 currents by perfusing the cell with an acidic external solution (e.g., pH 5.0). Most of the current is carried by protons.[9]

-

Compound Application: Once a stable baseline current is established, perfuse the cell with an external solution containing the test compound at various concentrations.

-

Data Acquisition and Analysis: Record the changes in current amplitude in the presence of the inhibitor. Plot the fractional block of the current against the compound concentration to determine the IC50. By analyzing the current-voltage relationship in the presence and absence of the inhibitor, insights into the mechanism of action can be gained.

Conclusion

The development of novel DMT1 antagonists is a promising area of research with the potential to address significant unmet medical needs in iron-related disorders and neurodegenerative diseases. This guide has provided a summary of the quantitative data for key early-stage inhibitors, detailed the critical experimental protocols for their evaluation, and visualized the complex signaling networks that regulate DMT1. A thorough understanding of these aspects is essential for the successful progression of DMT1-targeted drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. HIF-2α, but not HIF-1α, promotes iron absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iron Uptake via DMT1 Integrates Cell Cycle with JAK-STAT3 Signaling to Promote Colorectal Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ndfip2 is a potential regulator of the iron transporter DMT1 in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIF-2alpha, but not HIF-1alpha, promotes iron absorption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of the divalent metal ion transporter DMT1 and iron homeostasis by a ubiquitin-dependent mechanism involving Ndfips and WWP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Divalent metal transporter 1 (DMT1) regulation by Ndfip1 prevents metal toxicity in human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iron Uptake via DMT1 Integrates Cell Cycle with JAK-STAT3 Signaling to Promote Colorectal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

Unlocking New Therapeutic Avenues: An In-Depth Technical Guide to In Silico Screening for Potential DMT1 Blockers

For Immediate Release

[City, State] – [Date] – As the intricate role of metal ion transporters in human health and disease becomes increasingly clear, the Divalent Metal Transporter 1 (DMT1) has emerged as a critical therapeutic target. Dysregulation of DMT1 is implicated in a range of disorders, most notably iron overload conditions like hereditary hemochromatosis and certain neurodegenerative diseases. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of in silico screening methods to identify and validate novel DMT1 inhibitors.

The Critical Role of DMT1 in Iron Homeostasis

Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a key protein responsible for the absorption of non-heme iron in the duodenum and the transport of iron out of endosomes within cells.[1][2][3][4][5][6][7] This function places DMT1 at the heart of systemic iron balance. Consequently, the inhibition of DMT1 presents a promising strategy for managing diseases characterized by excessive iron accumulation.[1][2]

This document outlines a robust virtual screening workflow, details essential experimental validation protocols, and presents the current landscape of known DMT1 inhibitors, providing a foundational resource for the development of new therapeutic agents.

A Multi-Faceted Approach to In Silico Screening

The identification of novel DMT1 blockers through computational methods follows a structured and multi-step workflow. This process is designed to efficiently screen large compound libraries and prioritize candidates with a high probability of biological activity.

Experimental Protocol: Virtual Screening Workflow

-

Target Preparation:

-

Objective: To prepare the three-dimensional structure of human DMT1 for docking studies.

-

Method:

-

Obtain the cryo-EM structure of human DMT1 (e.g., PDB ID: 9F6N) from the Protein Data Bank.[8]

-

Using molecular modeling software (e.g., Schrödinger Maestro, MOE), preprocess the structure by removing water molecules, adding hydrogen atoms, assigning correct protonation states, and performing a constrained energy minimization to relieve any steric clashes.

-

-

-

Ligand Library Preparation:

-

Objective: To prepare a library of small molecules for virtual screening.

-

Method:

-

Acquire a 3D compound library from databases such as ZINC, ChemBridge, or Maybridge.

-

Process the library to generate low-energy 3D conformers for each molecule and assign appropriate ionization states at a physiological pH.

-

-

-

Pharmacophore-Based Screening:

-

Objective: To rapidly filter the compound library based on the spatial arrangement of chemical features known to be important for DMT1 inhibition.

-

Method:

-

Develop a pharmacophore model based on the structure of known DMT1 inhibitors or the identified binding site of DMT1.

-

Screen the prepared ligand library against the pharmacophore model to select compounds that match the defined features.

-

-

-

Molecular Docking:

-

Objective: To predict the binding pose and affinity of the filtered compounds within the DMT1 binding site.

-

Method:

-

Perform an initial high-throughput virtual screening (HTVS) of the pharmacophore hits using a docking program (e.g., Glide, AutoDock).

-

Select the top-scoring compounds and perform a more accurate and computationally intensive docking protocol (e.g., Standard Precision or Extra Precision) to refine the binding poses and scores.

-

-

-

Molecular Dynamics (MD) Simulation:

-

Objective: To assess the stability of the predicted protein-ligand complexes in a simulated physiological environment.

-

Method:

-

-

ADMET Prediction:

-

Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates.

-

Method:

-

Use software like SwissADME or ADMET 2.0 to predict key pharmacokinetic and toxicity parameters of the stable compounds identified from MD simulations.[13]

-

-

Quantitative Analysis of Known DMT1 Inhibitors

A number of small molecules have been identified as inhibitors of DMT1. The following table summarizes their reported potencies.

| Compound Class | Compound Name | IC50 (µM) | Ki (µM) | Assay Type | Reference(s) |

| Pyrazolyl-pyrimidine | Compound 13 | 1.1 | - | ⁵⁵Fe uptake (HEK293) | [14] |

| Bis-isothiourea | Dibenzofuran inhibitor 1 | - | 1.4 | ⁵⁵Fe uptake (HEK293) | [5] |

| Bis-isothiourea | XEN601 | 0.014 | - | Voltage Clamp | [2] |

| Bis-isothiourea | XEN602 | 0.280 | - | Voltage Clamp | [2] |

| Polysulfonated Dye | NSC306711 (Ferristatin) | ~5-20 | ~7 | ⁵⁵Fe uptake (HEK293T) | [15] |

| Thiophene Carboxylic Acid | Compound 2 | 21.8 | - | ⁵⁵Fe uptake (HEK293) | [16] |

| Trifluoromethylsulfone | Compound 1a | 64.5 | - | ⁵⁵Fe uptake (HEK293) | [5] |

| Miscellaneous | DMT1 blocker 2 | 0.83 | - | Not specified | [17] |

Experimental Validation: From Virtual Hits to Biological Activity

Following the identification of promising candidates through in silico screening, experimental validation is crucial to confirm their biological activity.

Experimental Protocol: Calcein Quench Assay

-

Principle: This fluorescence-based assay measures the influx of ferrous iron into cells, which quenches the fluorescence of the intracellular dye, calcein.

-

Method:

-

Seed HEK293T cells stably overexpressing DMT1 in a 96-well plate.[12][17]

-

Load the cells with Calcein-AM (typically 0.25-5 µM) for 30-60 minutes at 37°C.[15][18]

-

Wash the cells to remove extracellular dye.

-

Pre-incubate the cells with various concentrations of the test compound.

-

Initiate iron uptake by adding a solution containing ferrous iron (e.g., 1 µM ⁵⁵Fe) and an antioxidant like ascorbate (e.g., 50 µM) at an acidic pH (e.g., 6.0-6.75).[2][18]

-

Measure the decrease in calcein fluorescence over time using a fluorescence plate reader. A smaller decrease in fluorescence in the presence of the compound indicates inhibition of iron uptake.

-

Experimental Protocol: ⁵⁵Fe Uptake Assay

-

Principle: This radioactive assay directly measures the uptake of iron into cells.

-

Method:

-

Culture HEK293T cells stably expressing DMT1 to 60-80% confluency.[18]

-

Incubate the cells with the test inhibitor at the desired concentration.

-

Add assay buffer (pH 6.75) containing 1 µM ⁵⁵Fe and 50 µM ascorbic acid and incubate for 20 minutes at 37°C.[18]

-

Stop the uptake by placing the cells on ice and washing with ice-cold PBS.

-

Lyse the cells and measure the cell-associated radioactivity using a scintillation counter.

-

Experimental Protocol: Whole-Cell Voltage Clamp Measurement

-

Principle: This electrophysiological technique directly measures the ion currents conducted by DMT1, providing definitive evidence of a direct block.

-

Method:

-

Establish a whole-cell patch clamp configuration on a HEK293T cell overexpressing DMT1.[2][8][19][20][21]

-

Use an intracellular solution containing Cs methanesulfonate and an extracellular solution with N-methyl-D-glucamine methane sulfonate at a low pH (e.g., 5.0) to isolate DMT1-mediated currents.[2]

-

From a holding potential of 0 mV, apply voltage steps (e.g., a step to -150 mV) to elicit inward currents.[2]

-

Perfuse the cell with the test compound and measure the change in the current amplitude. A reduction in current indicates a direct block of the DMT1 channel.

-

Understanding the Regulation of DMT1

The activity and expression of DMT1 are tightly regulated through multiple signaling pathways. A comprehensive understanding of these pathways is essential for developing targeted therapies.

Key regulatory mechanisms include:

-

Ubiquitin-Dependent Degradation: The Nedd4 family E3 ubiquitin ligase, WWP2, in conjunction with the adaptor proteins Ndfip1 and Ndfip2, mediates the ubiquitination and subsequent proteasomal degradation of DMT1.[1][5][14]

-

Iron-Responsive Element (IRE)/Iron Regulatory Protein (IRP) System: The presence of an IRE in the 3' untranslated region of one of the DMT1 mRNA isoforms allows for post-transcriptional regulation.[9][22][23] In iron-deficient states, IRPs bind to the IRE, stabilizing the mRNA and leading to increased DMT1 protein synthesis.

-

Transcriptional Regulation: Hypoxia, through Hypoxia-Inducible Factors (HIF-1α and HIF-2α), and inflammation, via Nuclear Factor-kappa B (NF-κB), can upregulate the transcription of the DMT1 gene.[7][9][11]

-

Hepcidin-Mediated Downregulation: The hormone hepcidin, a central regulator of iron homeostasis, has been shown to induce the internalization and degradation of DMT1 in intestinal cells.[3]

Conclusion

The development of potent and selective DMT1 inhibitors holds significant promise for the treatment of iron overload disorders. The integration of in silico screening methodologies with robust experimental validation provides a powerful and efficient pipeline for the discovery of novel therapeutic candidates. This guide offers a foundational framework for researchers to embark on or advance their efforts in targeting this critical metal transporter, ultimately paving the way for new and effective treatments.

References

- 1. ashpublications.org [ashpublications.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Intestinal DMT1 cotransporter is down-regulated by hepcidin via proteasome internalization and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ISOFORM SPECIFIC REGULATION OF DIVALENT METAL (ION) TRANSPORTER (DMT1) BY PROTEASOMAL DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of the divalent metal ion transporter DMT1 and iron homeostasis by a ubiquitin-dependent mechanism involving Ndfips and WWP2. | Sigma-Aldrich [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. Iron Uptake via DMT1 Integrates Cell Cycle with JAK-STAT3 Signaling to Promote Colorectal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. homepages.gac.edu [homepages.gac.edu]

- 9. Frontiers | DMT1 Expression and Iron Levels at the Crossroads Between Aging and Neurodegeneration [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. otd.harvard.edu [otd.harvard.edu]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of the divalent metal ion transporter DMT1 and iron homeostasis by a ubiquitin-dependent mechanism involving Ndfips and WWP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. biorxiv.org [biorxiv.org]

- 17. Cellosaurus cell line HEK293T(DMT1) (CVCL_HA71) [cellosaurus.org]

- 18. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 20. Patch Clamp Protocol [labome.com]

- 21. docs.axolbio.com [docs.axolbio.com]